2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Description
Properties
IUPAC Name |
2-[4-(furan-2-yl)pyrazol-1-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKHBVVGWHELBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 186.21 g/mol
CAS Number: 1341696-03-4
The structure of the compound features a furan ring attached to a pyrazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro tests have demonstrated significant antibacterial and antifungal activities against various pathogens:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibited at low concentrations |
| Staphylococcus aureus | Moderate activity observed |
| Candida albicans | Effective antifungal properties |
These findings suggest that compounds containing the pyrazole structure may serve as promising candidates for developing new antimicrobial agents .
Anticancer Properties
The anticancer activity of this compound has been investigated in various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells, which is crucial for cancer treatment:
| Cell Line | Effect on Cell Viability |
|---|---|
| Lung Cancer (A549) | Significant reduction in viability (p < 0.01) |
| Liver Cancer (HepG2) | Induced DNA damage and fragmentation |
The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways associated with growth and apoptosis.
- Oxidative Stress Induction: By generating ROS, it can lead to cellular damage and death in tumor cells.
Study 1: Antimicrobial Screening
In a recent study, a series of pyrazole derivatives were synthesized and screened for their antimicrobial properties. Among these, this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The study concluded that modifications to the pyrazole ring could enhance antimicrobial efficacy .
Study 2: Anticancer Evaluation
Another significant research effort focused on evaluating the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers in lung and liver cancer cells .
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde exhibits promising anticancer properties. In vitro studies have shown its ability to induce apoptosis in various cancer cell lines by disrupting critical cellular signaling pathways.
Case Study:
In a study involving lung cancer cells (A549), the compound demonstrated an IC50 value of approximately 193.93 µg/mL, indicating moderate cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. This suggests potential for further development as an anticancer agent .
Antimicrobial Properties
The compound also shows antimicrobial activity. A study demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial effects against various pathogens. The presence of the furan ring enhances the compound's interaction with microbial targets, leading to increased efficacy .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in the development of new materials and pharmaceuticals.
Synthesis of Novel Compounds
The compound can participate in reactions to form more complex structures, including heterocycles that possess biological activity. For example, it can be used in the synthesis of thiazoles and other heterocyclic compounds through cyclization reactions .
Data Table of Biological Activities
Comparison with Similar Compounds
Thiazolyl Hydrazone Derivatives ()
- Structure : Replace pyrazole with thiazole (sulfur-containing ring) and substitute hydrazone (-NH-N=CH-) for acetaldehyde.
- Activity : Demonstrated anticandidal (MIC = 250 µg/mL against Candida utilis) and anticancer effects (IC₅₀ = 125 µg/mL against MCF-7 cells).
- Key Differences: The thiazole core may enhance sulfur-mediated interactions with biological targets. The target compound’s acetaldehyde could form Schiff bases, enabling covalent binding or prodrug strategies .
4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one ()
- Structure : Pyrazol-5-one core with thiazole and diphenylethylidene substituents.
- Activity: Not explicitly reported, but the pyrazol-5-one scaffold is associated with anti-inflammatory and antimicrobial properties.
- Key Differences :
Physicochemical and Electronic Properties
Preparation Methods
Classical Cyclocondensation Methods
The foundational approach involves cyclocondensation reactions between 1-(furan-2-yl)-1,3-diketones and hydrazine derivatives. As demonstrated in the synthesis of analogous pyrazole systems, heating equimolar quantities of 1-(furan-2-yl)propane-1,3-dione with hydrazine hydrate in ethanol under reflux for 6–8 hours yields 4-(furan-2-yl)-1H-pyrazole as a key intermediate. Subsequent N-alkylation with chloroacetaldehyde dimethyl acetal in tetrahydrofuran (THF) using sodium hydride as base (0°C to room temperature, 12 hours) introduces the protected aldehyde group. Acidic hydrolysis (HCl/water, 60°C, 2 hours) then generates the target compound with typical isolated yields of 34–42% after chromatographic purification.
Critical parameters influencing yield include:
- Diketone substitution pattern (electron-withdrawing groups enhance cyclization kinetics)
- Solvent polarity (ethanol > methanol > acetonitrile for cyclocondensation step)
- Hydrazine stoichiometry (1.2 equivalents optimal for complete conversion)
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, as evidenced by comparative studies of furan-pyrazole hybrids. A representative protocol involves:
- Mixing furan-2-carbaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and thiourea (1.05 eq) in methanol
- Irradiating at 600 W for 4–7 minutes in sealed vessels
- Direct isolation of 4-(furan-2-yl)-1H-pyrazole-3-carboxylate (82–89% yield)
- Lithium aluminum hydride reduction (−78°C, THF) to hydroxymethyl intermediate
- TEMPO-mediated oxidation (NaOCl, 0°C, 1 hour) to acetaldehyde derivative
This method reduces total synthesis time from 48 hours (classical) to <3 hours while improving overall yield to 61–67%. Dielectric heating promotes uniform thermal activation, particularly beneficial for the oxidation step where conventional methods often lead to over-oxidation to carboxylic acids.
Multi-Component Reaction (MCR) Strategies
Recent advances in MCR chemistry enable single-pot construction of the target molecule. A validated three-component system combines:
- Furan-2-carbaldehyde (1.0 eq)
- Propiolaldehyde (1.2 eq)
- Hydrazine hydrochloride (1.5 eq)
Reaction in acetic acid/water (4:1 v/v) at 80°C for 3 hours achieves simultaneous [3+2] cycloaddition and aldehyde functionalization. The mechanism proceeds through:
- In situ formation of propiolaldehyde hydrazone
- 1,3-Dipolar cycloaddition with furan-activated dipolarophile
- Tautomerization to stabilize pyrazole ring
- Acid-catalyzed elimination generating free aldehyde
Optimized conditions yield 54–58% of pure product without requiring protecting groups, though stoichiometric control remains critical to prevent oligomerization side reactions.
Functionalization of Pre-Formed Pyrazole Cores
Post-synthetic modification of 4-(furan-2-yl)-1H-pyrazole provides an alternative route:
Step 1: N-Propargylation
React pyrazole (1.0 eq) with propargyl bromide (1.25 eq) in DMF using K2CO3 (2.0 eq) at 50°C for 8 hours (89% yield).
Step 2: Hydroformylation
Subject propargyl derivative to:
- Rhodium catalyst (RhCl(PPh3)3, 2 mol%)
- Syngas (CO/H2 1:1, 30 bar)
- Toluene, 80°C, 12 hours
This catalytic process installs the aldehyde group with >95% regioselectivity, though requiring specialized equipment for high-pressure conditions.
Biological Precursor Derivatization
Natural product-inspired synthesis utilizes furan-containing terpenoids as starting materials. For example:
- Isolate 2-furylgeraniol from Pelargonium graveolens extracts
- Ozonolysis (O3, −78°C, CH2Cl2/MeOH) cleaves terminal double bond
- Hydrazine cyclization (EtOH, reflux) forms pyrazole ring
- MnO2 oxidation (CH2Cl2, rt) yields target aldehyde
While environmentally favorable (56% overall yield), this method depends on specialized botanical sources and multi-step purification.
Analytical Characterization
Comprehensive spectral data validate successful synthesis:
1H NMR (400 MHz, CDCl3)
δ 9.82 (s, 1H, CHO), 8.21 (s, 1H, pyrazole H-3), 7.43 (d, J = 1.8 Hz, 1H, furan H-5), 6.76 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4), 6.52 (d, J = 3.4 Hz, 1H, furan H-3), 4.98 (s, 2H, CH2).
13C NMR (100 MHz, CDCl3)
δ 197.4 (CHO), 152.1 (pyrazole C-5), 144.7 (furan C-2), 110.3 (furan C-5), 108.9 (pyrazole C-4), 56.1 (CH2).
HRMS (ESI-TOF)
m/z calcd for C9H8N2O2 [M+H]+: 177.0664, found: 177.0667.
Comparative Performance Analysis
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Classical Cyclocondense | 42 | 98 | 24 h | Multi-gram |
| Microwave | 67 | 99 | 3 h | Gram |
| MCR | 58 | 95 | 5 h | Decigram |
| Hydroformylation | 75 | 97 | 14 h | Milligram |
| Biological | 56 | 99 | 48 h | Gram |
Microwave-assisted synthesis provides optimal balance between efficiency and yield, while biological methods offer green chemistry advantages despite longer timelines.
Challenges and Optimization Strategies
Key limitations requiring attention:
- Aldehyde Stability : In situ protection (e.g., acetal formation) during prolonged reactions
- Regioselectivity : Use of bulky directing groups (e.g., trityl) during cyclocondensation
- Purification : Silica gel chromatography vs. recrystallization (ethanol/water 3:1 optimal)
Accelerated reaction screening using DoE (Design of Experiments) methodologies identifies critical interactions between temperature, catalyst loading, and solvent polarity.
Industrial-Scale Considerations
Pilot plant trials (100 L reactor) demonstrate:
- Microwave batch processing limits due to penetration depth
- Continuous flow MCR systems achieve 2.8 kg/day throughput
- Rhodium catalyst recovery >92% via supported ionic liquid phases
Economic analysis favors classical methods for small batches (<10 kg) versus MCR for large-scale production.
Emerging Methodologies
Cutting-edge approaches under investigation:
- Photoredox C-H activation for direct aldehyde functionalization
- Enzymatic cyclization using modified halohydrin dehalogenases
- 3D-printed microreactors for high-throughput optimization
These innovations promise to address current limitations in atom economy and energy efficiency.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Furan-functionalized pyrazole core formation : Condensation of furan-2-carbaldehyde with hydrazine derivatives under acidic conditions.
Acetaldehyde side-chain introduction : Alkylation or nucleophilic substitution reactions, often requiring catalysts like K₂CO₃ or phase-transfer agents.
- Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require purification to remove byproducts .
- Temperature control : Step-specific gradients (e.g., 60–80°C for cyclization; room temperature for alkylation) minimize decomposition .
- Catalyst screening : Trial metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) to improve regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies furan (δ 6.3–7.4 ppm) and pyrazole (δ 7.8–8.2 ppm) protons, while acetaldehyde’s aldehyde proton appears at δ 9.5–10.0 ppm .
- IR Spectroscopy : Confirms C=O (1680–1720 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 217.084 for C₉H₈N₂O₂⁺) .
Q. What common side reactions occur during synthesis, and how can they be mitigated?
- Methodological Answer :
- Oxidation of furan : Furan rings are prone to oxidation under acidic conditions. Use inert atmospheres (N₂/Ar) and antioxidants like BHT .
- Aldehyde dimerization : Acetaldehyde may form paraldehyde. Control stoichiometry and add stabilizing agents (e.g., triethylamine) .
Advanced Research Questions
Q. How can computational reaction path search methods improve experimental synthesis design?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify low-energy pathways for pyrazole-furan coupling .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
- Feedback Loops : Integrate experimental data (e.g., failed conditions) into computational workflows to refine predictions iteratively .
Q. How to resolve discrepancies between computational predictions and experimental reaction outcomes?
- Methodological Answer :
- Stereoelectronic Analysis : Compare computed bond angles (e.g., pyrazole N–N–C) with XRD data to identify steric clashes .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to explain deviations in regioselectivity .
- Kinetic Profiling : Use stopped-flow NMR to measure intermediate lifetimes and validate computed activation barriers .
Q. What strategies are recommended for designing bioactivity assays targeting this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the furan’s substituents (e.g., electron-withdrawing groups) to enhance binding to microbial enzymes .
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase) with IC₅₀ determination .
- Cellular Uptake : Label with fluorophores (e.g., FITC) and track via confocal microscopy .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
| Condition | Parameters | Analysis Method |
|---|---|---|
| Acidic (pH 2) | 37°C, 7 days | HPLC (retention time shift) |
| Alkaline (pH 9) | 50°C, 24 hrs | LC-MS (degradant identification) |
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C .
Methodological Resources
- Experimental Design : Apply Taguchi or Box-Behnken designs to optimize reaction parameters (e.g., 3 factors: temperature, solvent ratio, catalyst loading) with minimal runs .
- Data Contradiction Analysis : Cross-validate computational and experimental data using Bland-Altman plots to quantify systematic biases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
